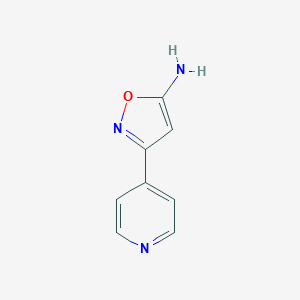

3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-pyridin-4-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJIHGSHLZBSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507906 | |

| Record name | 3-(Pyridin-4-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-96-6 | |

| Record name | 3-(Pyridin-4-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This molecule is of interest to the pharmaceutical and agrochemical industries as a key intermediate in the synthesis of bioactive molecules.[1] This document details the synthetic pathway, crystallographic data, and expected spectroscopic characteristics of the title compound, offering a foundational reference for researchers working with this and related molecular scaffolds.

Molecular Identity and Physicochemical Properties

Compound Name: this compound Alternative Name: 5-Amino-3-(4-pyridyl)isoxazole CAS Number: 19790-96-6[1] Molecular Formula: C₈H₇N₃O[1] Molecular Weight: 161.16 g/mol [2]

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [2] |

| CAS Number | 19790-96-6 | [1] |

Synthesis and Structural Confirmation

The synthesis of this compound can be achieved through the cyclization of a nitrile precursor in the presence of hydroxylamine. This established method provides a reliable route to the target compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis involves the reaction of 3-oxo-3-pyridin-4-yl-propionitrile with hydroxylamine hydrochloride.[2]

Step 1: Preparation of the Reaction Mixture To a stirred solution of 3-oxo-3-pyridin-4-yl-propionitrile (10.14 mmol) and sodium hydroxide (NaOH, 20.80 mmol) in water (20 mL), hydroxylamine hydrochloride (11.16 mmol) is added.

Step 2: Reaction and Isolation The resulting mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with water, and dried under vacuum to yield the title compound. In cases where precipitation does not occur, the mixture can be diluted with ethyl acetate, and the product extracted from the organic layer.

Workflow for the Synthesis of this compound

Crystallographic Analysis for Definitive Structure Elucidation

The absolute confirmation of the molecular structure of this compound is provided by single-crystal X-ray diffraction analysis. A study by Zheng Yao and Jian-Cheng Deng provides detailed crystallographic data for this compound.[3][4]

The analysis reveals that the asymmetric unit contains two independent molecules. The crystal packing is stabilized by N—H⋯N hydrogen bonds, which form a two-dimensional supramolecular layer.[4]

| Crystal Data | |

| Formula | C₈H₇N₃O |

| Molar Mass | 161.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.6411 (13) |

| b (Å) | 10.9272 (10) |

| c (Å) | 10.0060 (9) |

| β (°) | 106.9870 (10) |

| Volume (ų) | 1531.0 (2) |

| Z | 8 |

Data sourced from Acta Crystallographica Section E Structure Reports Online.[4]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the isoxazole ring, and the amine group.

Expected Chemical Shifts (δ) in ppm:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| Pyridine H-2, H-6 | ~8.6-8.8 | Doublet | ~6 Hz | Protons adjacent to the nitrogen in the pyridine ring are deshielded. |

| Pyridine H-3, H-5 | ~7.6-7.8 | Doublet | ~6 Hz | Protons meta to the nitrogen in the pyridine ring. |

| Isoxazole H-4 | ~5.8-6.2 | Singlet | - | The proton on the isoxazole ring is expected to be a singlet. |

| Amine NH₂ | ~5.0-6.0 | Broad Singlet | - | The chemical shift of amine protons can vary and the signal is often broad. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyridine and isoxazole rings.

Expected Chemical Shifts (δ) in ppm:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Isoxazole C-5 | ~170-172 | Carbon bearing the amino group. |

| Isoxazole C-3 | ~160-162 | Carbon attached to the pyridine ring. |

| Pyridine C-2, C-6 | ~150-152 | Carbons adjacent to the nitrogen in the pyridine ring. |

| Pyridine C-4 | ~140-142 | Carbon of the pyridine ring attached to the isoxazole. |

| Pyridine C-3, C-5 | ~120-122 | Carbons meta to the nitrogen in the pyridine ring. |

| Isoxazole C-4 | ~95-100 | CH carbon of the isoxazole ring. |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the amine group and the aromatic rings.

Expected IR Absorption Bands (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| C=N Stretch (Rings) | 1600-1650 | Stretching vibrations of the carbon-nitrogen double bonds in the pyridine and isoxazole rings. |

| C=C Stretch (Rings) | 1450-1600 | Aromatic ring stretching vibrations. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the aromatic rings. |

Predicted Mass Spectrum

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak.

Expected Mass-to-Charge Ratios (m/z):

| Ion | m/z | Description |

| [M+H]⁺ | 162.07 | The protonated molecular ion, which is commonly observed in ESI-MS. |

| [M]⁺ | 161.06 | The molecular ion peak in EI-MS. |

Conclusion

The structural elucidation of this compound is firmly established through a combination of a reliable synthetic route and definitive single-crystal X-ray diffraction data. While a complete set of experimental spectroscopic data is not publicly available, the predicted NMR, IR, and mass spectra, based on the analysis of analogous compounds, provide a robust framework for the characterization of this molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.

References

physicochemical properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

An In-depth Technical Guide on the Physicochemical Properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound. This heterocyclic compound, incorporating both pyridine and isoxazole moieties, serves as a valuable intermediate in the development of novel therapeutic agents.[1] Its structural features suggest potential for anti-inflammatory, antimicrobial, and anticancer activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its known characteristics and methodologies for its study.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 19790-96-6 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Physical Description | Solid (predicted) | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Calculated logP | 1.2 | [2] |

| pKa | Data not available | N/A |

| Aqueous Solubility | Low (predicted) | [3] |

| Storage Conditions | Room temperature | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, a general synthetic route can be proposed based on established methods for the synthesis of isoxazole derivatives.

Proposed Synthesis of this compound

A plausible synthetic route involves the cyclization of a β-ketonitrile with hydroxylamine. The following is a generalized protocol:

-

Preparation of the β-ketonitrile intermediate: 4-Pyridinecarbonitrile is reacted with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide to yield 3-oxo-3-(pyridin-4-yl)propanenitrile.

-

Cyclization Reaction: The resulting β-ketonitrile is then treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate.

-

Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure this compound.

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition of the compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a proposed workflow for its biological evaluation.

Caption: Synthetic and characterization workflow for this compound.

References

The Ascending Trajectory of Pyridinyl Isoxazoles: A Technical Primer on Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable pharmacological profiles. Among these, the pyridinyl isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical overview of the current understanding of pyridinyl isoxazole compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental foundations of these discoveries. The inherent properties of the isoxazole ring, including its electronic nature and stability, combined with the versatile chemistry of the pyridine moiety, make this a fertile ground for the development of novel therapeutic agents.[1][2][3][4][5]

Anticancer Potential

Pyridinyl isoxazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. This has positioned them as promising candidates for the development of new chemotherapeutic agents.[6][7][8]

In Vitro Efficacy

The cytotoxic effects of various pyridinyl isoxazole compounds have been quantified, primarily through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Pyridinyl Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µmol/L) | Reference |

| 11c | MCF-7 (Breast) | 1.9 | [6][7] |

| 11j | MCF-7 (Breast) | 1.5 | [6][7] |

| 11c | HepG2 (Liver) | Potent Activity | [6][7] |

| 11j | HepG2 (Liver) | Potent Activity | [6][7] |

| 11c | HeLa (Cervical) | Potent Activity | [6][7] |

| 11j | HeLa (Cervical) | Potent Activity | [6][7] |

| iso-TOxaPy | Various | High Activity | [9] |

| iso-TOxaPy-1 | Various | High Activity | [9] |

| iso-TOxabiPy | Various | High Activity | [9] |

| Compound 13b | Breast Cancer | Strong Potency | [10] |

Mechanisms of Action

The anticancer effects of pyridinyl isoxazoles are not merely cytotoxic but are often linked to specific molecular targets and signaling pathways.

-

Kinase Inhibition : Certain polyheteroaryl oxazole/pyridine-based compounds have been found to selectively inhibit ROCK-2 (Rho-associated coiled-coil containing protein kinase 2).[9] This inhibition leads to the dephosphorylation of ROCK-2 substrates, a decrease in stress fibers, and the induction of neurite-like extensions, ultimately affecting cell proliferation and morphology.[9]

-

TACC3 Inhibition : A novel class of isoxazole-pyrimidine derivatives has been developed as inhibitors of TACC3 (Transforming Acidic Coiled-Coil containing protein 3), a protein implicated in various cancers.[10] Compound 13b , for instance, leads to mitotic arrest, apoptosis, and DNA damage by targeting TACC3.[10] This is evidenced by increased levels of p-Histone H3 (Ser10), cleaved PARP, and p-H2AX (Ser139).[10]

Experimental Protocols

MTT Assay for Cell Proliferation

The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Cell Seeding : Cancer cells (e.g., MCF-7, HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the pyridinyl isoxazole derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition : After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another few hours.

-

Formazan Solubilization : The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for pyridinyl isoxazole compounds is in the modulation of inflammatory responses. Several derivatives have shown potent anti-inflammatory, as well as analgesic and antipyretic, properties.[11][12]

In Vitro and In Vivo Efficacy

The anti-inflammatory potential is often evaluated by measuring the inhibition of key inflammatory mediators and enzymes.

Table 2: Anti-inflammatory and Analgesic Profile of Selected Pyridinyl Isoxazoles

| Compound ID | Activity | Key Findings | Reference |

| DIC | Anti-inflammatory | Dose-dependent decrease in TNF-α and IL-6 release.[12] | [12] |

| DIC | COX-2 Inhibition | Diminished levels of COX-2 and subsequent inhibition of PGE2 production.[12] | [12] |

| 14c | COX-2 Inhibition | Good COX-2 inhibitory activity with weak inhibition of COX-1.[11] | [11] |

| 15a | COX-2 Inhibition | Good COX-2 inhibitory activity with weak inhibition of COX-1.[11] | [11] |

| 4a, 4b, 6a, 8a, 14c, 15a | Anti-inflammatory & Analgesic | Exhibited significant activity in vivo.[11] | [11] |

| 5a, 6a, 8a | Antipyretic | Displayed good antipyretic activity.[11] | [11] |

Mechanisms of Action

Pyridinyl isoxazoles exert their anti-inflammatory effects by intervening in critical signaling cascades.

-

Inhibition of Pro-inflammatory Cytokines : Compounds like 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) effectively reduce the release of TNF-α and IL-6 from LPS-stimulated macrophages.[12]

-

COX-2 Inhibition : Several derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins which are key mediators of inflammation and pain.[11][12]

-

NF-κB and MAPK Pathway Inhibition : DIC has been shown to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway.[12] These pathways are central to the transcriptional activation of pro-inflammatory genes.

Experimental Protocols

Formalin-Induced Paw Edema Bioassay

This is a common in vivo model to assess the anti-inflammatory activity of compounds.

-

Animal Model : Typically performed in rats or mice.

-

Compound Administration : The test animals are pre-treated with the pyridinyl isoxazole compound or a control vehicle, usually administered orally.

-

Induction of Inflammation : A solution of formalin is injected into the sub-plantar region of the hind paw of the animals.

-

Measurement of Edema : The volume of the paw is measured at different time points after the formalin injection using a plethysmometer.

-

Data Analysis : The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume with the control group.

Antimicrobial Activity

The pyridinyl isoxazole scaffold has also been explored for its potential to combat bacterial infections, including those caused by multi-drug resistant (MDR) strains.

In Vitro Efficacy

The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Pyridinyl Isoxazole Derivatives

| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Key Structural Feature | Reference |

| Pyridinyl nitrofuranyl isoxazolines | MDR Staphylococcus strains | 4-32 | Piperazine linker | [13] |

| Substituted pyridinylpyrazole/isoxazole | P. aeruginosa, E. coli | Distinctive Activity | Varies | [11] |

Structure-Activity Relationship (SAR)

Preliminary SAR studies have provided insights into the structural requirements for antibacterial activity. For instance, in the pyridinyl nitrofuranyl isoxazoline series, the presence of a piperazine linker between the pyridyl group and the isoxazoline ring was found to enhance antibacterial activity against MDR Staphylococcus strains.[13] Furthermore, the 3-pyridyl analogue was more active than the corresponding 2- and 4-pyridyl analogues.[13]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Inoculum : A standardized suspension of the test bacteria is prepared.

-

Serial Dilution : The pyridinyl isoxazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation : Each well is inoculated with the bacterial suspension.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Perspectives

The pyridinyl isoxazole scaffold represents a versatile and highly promising platform in drug discovery. The diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to significant antimicrobial properties, underscore its therapeutic potential. The ability to modify the core structure allows for the fine-tuning of activity and selectivity, as evidenced by the preliminary structure-activity relationship studies.

Future research should focus on several key areas:

-

Mechanism of Action Studies : A deeper understanding of the molecular targets and pathways modulated by these compounds is crucial for their rational design and development.

-

Pharmacokinetic Profiling : Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary to assess their drug-likeness.

-

In Vivo Efficacy and Safety : Promising in vitro candidates must be rigorously tested in relevant animal models to establish their efficacy and safety profiles.

The continued exploration of pyridinyl isoxazole chemistry will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

An Exploratory Screening of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive exploratory screening protocol for the novel heterocyclic compound, 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. The document details the synthesis, chemical properties, and a proposed multi-tiered biological screening cascade to elucidate its potential as a therapeutic agent. Given the chemical scaffold, which incorporates both a pyridine and an isoxazole moiety, this compound is a candidate for investigation in oncology, inflammation, and infectious diseases. This guide provides detailed experimental methodologies, data presentation formats, and visual workflows to support further research and development.

Introduction

The compound this compound (also referred to as 3-(pyridin-4-yl)isoxazol-5-amine) is a small molecule featuring a pyridine ring linked to an amino-isoxazole core.[1] This structural motif is of significant interest in medicinal chemistry, as related structures have demonstrated a wide range of biological activities. The pyridine ring is a common feature in many approved drugs, often contributing to target binding and favorable pharmacokinetic properties. The isoxazole ring serves as a versatile scaffold, and its derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[1]

This document presents a proposed workflow for the initial characterization and screening of this compound to identify and validate its potential therapeutic applications.

Compound Profile and Synthesis

A reliable synthetic route is crucial for obtaining high-purity material for biological screening. The following is a proposed synthetic protocol for this compound.

Chemical Properties

| Property | Value |

| CAS Number | 19790-96-6 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Storage | Room temperature, desiccated |

Proposed Synthesis Protocol

A plausible synthetic route involves the reaction of a pyridine-containing starting material with a suitable reagent to form the amino-isoxazole ring.

Protocol: Synthesis of this compound

-

Step 1: Synthesis of Pyridine-4-carboximidoyl Chloride. To a solution of pyridine-4-carbonitrile (1 eq.) in anhydrous ethanol, add hydroxylamine hydrochloride (1.2 eq.). Reflux the mixture for 4 hours. Cool to room temperature and add a solution of sodium ethoxide (1.2 eq.) in ethanol. Stir for 30 minutes. The resulting intermediate is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF to yield the corresponding hydroximoyl chloride.

-

Step 2: Cycloaddition Reaction. The crude hydroximoyl chloride from Step 1 is dissolved in a polar aprotic solvent such as THF. To this solution, add cyanamide (2 eq.) and a non-nucleophilic base like triethylamine (2.5 eq.). The reaction mixture is stirred at room temperature for 24 hours.

-

Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Proposed Exploratory Screening Workflow

A tiered approach is recommended to efficiently screen this compound for biological activity. The workflow is designed to first assess broad cytotoxicity, followed by more targeted assays based on the activities of structurally related compounds.

Caption: Proposed tiered screening workflow for this compound.

Experimental Protocols and Data Presentation

Tier 1: In Vitro Cytotoxicity Screening

Objective: To determine the general cytotoxicity of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., BT-474 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC₅₀)

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| BT-474 | Breast Carcinoma | 5.2 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colon Carcinoma | > 100 |

| PC-3 | Prostate Carcinoma | 45.1 |

Tier 2: Kinase Inhibition Assay (PI3Kδ)

Objective: To evaluate the inhibitory activity of the compound against PI3Kδ, a target implicated in B-cell malignancies and inflammation. This is based on the finding that related 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives show potent inhibitory activities against PI3Kδ.[2]

Protocol: PI3K-Glo™ Kinase Assay (Promega)

-

Reaction Setup: In a 96-well plate, combine the PI3Kδ enzyme, the substrate PIP2, and varying concentrations of this compound in kinase reaction buffer.

-

ATP Addition: Initiate the kinase reaction by adding ATP to a final concentration of 25 µM. Incubate at room temperature for 60 minutes.

-

Detection: Add PI3K-Glo™ Reagent to stop the reaction and detect the amount of ADP produced. Incubate for 30-60 minutes.

-

Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates higher kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value.

Data Presentation: PI3Kδ Inhibition

| Compound | Hypothetical PI3Kδ IC₅₀ (µM) |

| This compound | 0.85 |

| Idelalisib (Positive Control) | 0.02 |

Potential Signaling Pathway Involvement

Based on the activity of related compounds against PI3Kδ, a primary hypothesis is that this compound may modulate the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the exploratory screening of this compound. The proposed workflow, from synthesis to tiered biological evaluation, is designed to systematically uncover its therapeutic potential. Initial assays should focus on broad cytotoxicity, followed by targeted screens against kinases like PI3Kδ, informed by the known activity of analogous structures. Positive hits from these screens would warrant further investigation into the mechanism of action, including detailed analysis of signaling pathway modulation and subsequent lead optimization efforts. The versatile nature of the pyridine-isoxazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

Speculative Mechanism of Action: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Pyridin-4-yl)-1,2-oxazol-5-amine is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1] While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural motifs—a pyridine ring and an isoxazole-5-amine core—are present in numerous biologically active molecules. This guide synthesizes available information on related compounds and derivatives to speculate on the potential mechanisms of action for this compound, focusing on its potential as a scaffold for enzyme inhibitors, particularly in the context of cancer therapy.

Introduction: A Versatile Chemical Intermediate

This compound (also known as 5-Amino-3-(4-pyridyl)isoxazole) is a chemical building block utilized in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its structure, featuring both a pyridine and an isoxazole moiety, makes it a valuable precursor for developing compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.[1] The isoxazole ring, a five-membered N,O-containing heterocycle, is a common feature in many pharmaceuticals and is known to contribute to a wide range of pharmacological activities.[3][4][5]

Speculative Mechanism of Action: A Scaffold for Kinase Inhibition

Given the limited direct data on this compound, we can infer its potential biological activity by examining its derivatives. A notable study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which share a similar structural core, has demonstrated potent inhibitory activity against Phosphoinositide 3-kinase delta (PI3Kδ).[6] This suggests that the this compound scaffold could serve as a foundation for the design of novel kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a common event in various human cancers, making its components attractive targets for cancer therapy.[6]

Potential as a PI3Kδ Inhibitor

The study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives revealed that these compounds exhibit potent anti-proliferative activities against the BT-474 breast cancer cell line and act as inhibitors of PI3Kδ.[6] It is plausible that this compound could serve as a key pharmacophore that binds to the active site of PI3Kδ, thereby blocking its kinase activity. The pyridine and isoxazole rings may engage in crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.

Quantitative Data from Derivative Studies

While no quantitative data is available for this compound itself, the following table summarizes the inhibitory activities of its more complex derivatives against PI3Kδ and the BT-474 breast cancer cell line.

| Compound | PI3Kδ IC50 (μmol/L) | BT-474 IC50 (μmol/L) | Reference |

| Derivative 20 | 0.286 | 1.565 | [6] |

| Derivative 21 | 0.452 | 1.311 | [6] |

Experimental Protocols from Derivative Studies

The following experimental protocols were utilized in the evaluation of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives and could be adapted for the study of this compound and its future analogs.

Cell Proliferation Assay (CCK-8)

-

Cell Line: BT-474 (human breast cancer cell line)

-

Methodology:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with various concentrations of the test compounds.

-

The plates are incubated for a specified period.

-

Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

After further incubation, the absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 values are calculated using software such as GraphPad Prism.[6]

-

PI3Kδ Enzyme Inhibition Assay

-

Assay Principle: A biochemical assay to measure the inhibition of PI3Kδ kinase activity.

-

General Protocol:

-

The PI3Kδ enzyme, substrate (e.g., PIP2), and ATP are combined in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

The amount of product (e.g., PIP3) is quantified, often using a detection method such as fluorescence polarization or luminescence.

-

IC50 values are determined by plotting the percent inhibition against the compound concentration.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The demonstrated activity of its derivatives as PI3Kδ inhibitors provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship (SAR). Direct testing of the parent compound in a panel of kinase assays would be a critical first step to validate the speculative mechanism of action outlined in this guide. Such studies could uncover its potential as a lead compound for the development of new treatments for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. 3-(Pyridin-4-yl)isoxazol-5-amine [myskinrecipes.com]

- 2. 5-Amino-3-(4-pyridyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

The Isoxazole Scaffold: A Balancing Act of Stability and Activity in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural features have led to its incorporation into a diverse array of approved pharmaceuticals. However, the successful application of the isoxazole moiety in drug design hinges on a thorough understanding of its stability. This technical guide delves into the core aspects of isoxazole ring stability, providing quantitative data, detailed experimental protocols, and visual representations of key metabolic and experimental pathways to aid researchers in harnessing the full potential of this versatile heterocycle.

Metabolic Stability of the Isoxazole Ring

The metabolic fate of an isoxazole-containing drug is a critical determinant of its pharmacokinetic profile and overall efficacy. The isoxazole ring can be susceptible to enzymatic degradation, primarily through ring cleavage reactions mediated by cytochrome P450 (CYP) enzymes and other reductase systems.

Cytochrome P450-Mediated Isoxazole Ring Opening

A prominent example of CYP-mediated isoxazole ring cleavage is the metabolism of the anti-inflammatory drug leflunomide . The 3-unsubstituted isoxazole ring of leflunomide undergoes N-O bond cleavage to form its active metabolite, A771726. This biotransformation is catalyzed by the CYP1A2 isoform of cytochrome P450. The proposed mechanism involves the coordination of the isoxazole nitrogen or oxygen to the reduced form of the heme iron [P450Fe(II)], followed by either a charge transfer to the C=N bond or deprotonation of the C3-H, leading to the scission of the N-O bond.[1][2]

Reductive Cleavage of the Isoxazole Ring

In contrast to the oxidative cleavage seen with leflunomide, some isoxazole-containing drugs undergo reductive ring opening. The anticoagulant razaxaban , which contains a 1,2-benzisoxazole structure, is primarily metabolized through this pathway. The major metabolic route involves the formation of a benzamidine metabolite (M1) via isoxazole ring reduction. This reaction is catalyzed by NADH-dependent reductase(s) in the liver and potentially by intestinal microflora.

Quantitative Metabolic Stability Data

The metabolic stability of isoxazole-containing drugs can vary significantly depending on the substitution pattern of the ring and the overall molecular context. The following table summarizes key metabolic stability parameters for several marketed drugs.

| Drug | Matrix | Parameter | Value | Reference(s) |

| Leflunomide | Human Plasma | Half-life (t½) | 12 min | [2] |

| Rat Plasma | Half-life (t½) | 36 min | [2] | |

| Human Liver Microsomes | Vmax | 1797 pmol/min/mg | [2] | |

| Human Liver Microsomes | Km | 274 µM | [2] | |

| Valdecoxib | Human Plasma | Elimination Half-life (t½) | ~7-11 hours | [1][3] |

| Sulfamethoxazole | Human Serum | Average Half-life (t½) | 10 hours | [4] |

| Dicloxacillin | Human | Elimination Half-life (t½) | 60-90 min | [5] |

Chemical Stability of the Isoxazole Ring

The intrinsic chemical stability of the isoxazole ring under various physicochemical conditions is another crucial consideration in drug design. Factors such as pH and temperature can influence the integrity of the ring.

The chemical stability of isoxazole derivatives is highly dependent on the substituents on the ring. For instance, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone is subject to specific acid catalysis at pH values below 3.5.[6] In contrast, extemporaneously prepared oral suspensions of zonisamide have been shown to be stable for at least 28 days when stored at room temperature or under refrigeration, highlighting the robustness of this particular isoxazole-containing structure.[7][8]

Experimental Protocols for Stability Assessment

To evaluate the stability of novel isoxazole-containing compounds, standardized in vitro assays are employed. These assays provide crucial data for lead optimization and candidate selection.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.

Methodology:

-

Preparation of Incubation Mixture:

-

Thaw pooled human liver microsomes (HLMs) at 37°C.

-

Dilute the microsomes to a final protein concentration of 0.5-1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the buffer to the desired final concentration (typically 1 µM). The final organic solvent concentration should be less than 1%.

-

-

Incubation:

-

Pre-incubate the microsome and test compound mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Determine the intrinsic clearance (CLint).

-

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.

Methodology:

-

Preparation of Incubation Mixture:

-

Thaw pooled human plasma at 37°C.

-

Prepare a stock solution of the test compound and dilute it in plasma to the desired final concentration (e.g., 1 µM).

-

-

Incubation:

-

Incubate the mixture at 37°C.

-

-

Time Points and Quenching:

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction by adding a cold organic solvent with an internal standard.

-

-

Sample Processing and Analysis:

-

Process and analyze the samples as described in the liver microsome stability assay.

-

-

Data Analysis:

-

Calculate the half-life and percentage of compound remaining over time.

-

Chemical Stability Assay (pH Profile)

This assay determines the stability of a compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9, and 12).

-

-

Incubation:

-

Prepare solutions of the test compound in each buffer at a known concentration.

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

-

Time Points and Analysis:

-

Collect samples at various time points over a defined period.

-

Analyze the samples by a stability-indicating HPLC method to measure the concentration of the parent compound.

-

-

Data Analysis:

-

Determine the degradation rate constant at each pH.

-

Construct a pH-rate profile by plotting the logarithm of the rate constant against pH.

-

Visualizing Isoxazole-Related Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate key concepts related to isoxazole stability.

Conclusion

The isoxazole ring is a valuable component of the medicinal chemist's toolbox, offering a unique combination of physicochemical properties that can be exploited to design novel therapeutics. However, a comprehensive understanding of its metabolic and chemical stability is paramount for successful drug development. By employing the quantitative data, detailed protocols, and conceptual frameworks presented in this guide, researchers can make more informed decisions in the design and optimization of isoxazole-containing drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.

References

- 1. Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of zonisamide in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Vitro Profile of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Analogs: A Technical Overview

Disclaimer: As of November 2025, a comprehensive review of published scientific literature did not yield any preliminary in-vitro studies specifically for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This technical guide therefore focuses on the in-vitro activities of a closely related series of compounds, the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives , to provide insights into the potential biological activities of this structural class. The following data and protocols are derived from studies on these analogs, which share a similar isoxazole core.

A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activities.[1] These compounds were designed as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

Quantitative Biological Data

The in-vitro efficacy of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was assessed through anti-proliferative assays against the BT-474 breast cancer cell line and direct enzymatic inhibition assays against PI3Kδ.[1] The results for the most potent compounds are summarized below.

| Compound ID | BT-474 Anti-proliferative IC50 (μmol/L) | PI3Kδ Inhibition IC50 (μmol/L) |

| 20 | 1.565 | 0.286 |

| 21 | 1.311 | 0.452 |

Experimental Protocols

The following are the detailed methodologies for the key in-vitro experiments performed on the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.

Cellular Anti-proliferative Assay (CCK-8 Assay)

This assay was utilized to determine the cytotoxic effects of the synthesized compounds on the BT-474 breast cancer cell line.[1]

-

Cell Seeding: BT-474 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubation: The plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds. The concentrations for dose-response studies ranged from 0.0004 µmol/L to 100 µmol/L.[1]

-

Further Incubation: The treated plates were incubated for an additional period to allow the compounds to exert their effects.

-

CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Final Incubation: The plates were incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by cellular dehydrogenases.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism 5 software.[1]

PI3Kδ Kinase Assay

This biochemical assay was performed to determine the direct inhibitory effect of the compounds on the PI3Kδ enzyme.

-

Reaction Mixture Preparation: A reaction mixture containing the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP is prepared in a suitable buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Detection of Product: The amount of product (e.g., PIP3) formed is quantified. This can be done using various methods, such as ADP-Glo kinase assay, which measures the amount of ADP produced.

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the enzyme activity, are calculated from the dose-response curves.

Visualizations

Signaling Pathway

The 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were found to inhibit PI3Kδ, a critical component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway plays a central role in cell growth, proliferation, and survival.[1]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

The general workflow for the in-vitro evaluation of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives is depicted below.

Caption: In-Vitro Evaluation Workflow.

References

The Nexus of Pyridine and Oxazole: A Technical Guide to Theoretical and Computational Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of pyridinyl and oxazole scaffolds into a singular molecular entity presents a compelling avenue in contemporary drug discovery. This technical guide delves into the theoretical and computational underpinnings of pyridinyl oxazoles, offering a comprehensive overview of their synthesis, biological evaluation, and in-silico analysis. By leveraging computational chemistry and relating it to experimental findings, we aim to provide a roadmap for the rational design of novel therapeutic agents.

Core Concepts in Pyridinyl Oxazole Research

Pyridinyl oxazoles are heterocyclic compounds that incorporate both a pyridine and an oxazole ring system. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The oxazole ring, a five-membered aromatic heterocycle with one nitrogen and one oxygen atom, serves as a versatile pharmacophore, often contributing to the molecule's binding affinity and electronic properties. The combination of these two moieties offers a rich design space for modulating a compound's physicochemical properties and biological activity.

Theoretical and computational studies are instrumental in navigating this design space efficiently. Techniques such as Density Functional Theory (DFT) provide insights into the electronic structure and reactivity of these molecules, while molecular docking simulations can predict their binding modes and affinities to biological targets. This in-silico approach, when coupled with experimental validation, accelerates the drug discovery pipeline.

Synthesis and Characterization

The synthesis of pyridinyl oxazoles can be achieved through various organic chemistry methodologies. A common strategy involves the coupling of a pre-functionalized pyridine derivative with a suitable precursor for the oxazole ring, or vice versa.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the formation of pyridinyl oxazoles.

Caption: A generalized workflow for the synthesis of pyridinyl oxazoles.

Computational Analysis: Unveiling Molecular Properties

Computational chemistry offers a powerful lens through which to examine the properties of pyridinyl oxazoles at the molecular level. DFT and molecular docking are two of the most widely employed techniques in this domain.

Density Functional Theory (DFT) Studies

DFT calculations are utilized to understand the electronic properties, reactivity, and stability of molecules. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

| Parameter | Value/Method |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) |

| Software | Gaussian, Spartan |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

| Step | Description |

| 1. Protein Preparation | Retrieval of the target protein's crystal structure from the Protein Data Bank (PDB). Removal of water molecules and co-crystallized ligands. Addition of polar hydrogens and assignment of charges. |

| 2. Ligand Preparation | Generation of the 3D structure of the pyridinyl oxazole derivative. Energy minimization of the ligand structure. |

| 3. Grid Box Generation | Definition of a grid box encompassing the active site of the target protein. |

| 4. Docking Simulation | Execution of the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand within the active site. |

| 5. Analysis of Results | Ranking of the docking poses based on their binding energies. Visualization of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Biological Evaluation: From Theory to Practice

The ultimate test of any drug candidate lies in its biological activity. Pyridinyl oxazoles and their close analogs have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.

Anticancer Activity of Pyridinylisoxazole Derivatives

The following table summarizes the in vitro anticancer activity of a series of pyridinylisoxazole derivatives against the human breast cancer cell line (MCF-7).[1] While isoxazoles are isomers of oxazoles, this data provides valuable insights into the potential of the broader pyridinyl-azole class of compounds.

| Compound | R1 | R2 | IC50 (µM) against MCF-7 |

| 1a | H | 4-OCH3 | >50 |

| 1b | H | 4-Cl | 25.3 |

| 1c | H | 4-F | 30.1 |

| 2a | 4-CH3 | 4-OCH3 | 15.8 |

| 2b | 4-CH3 | 4-Cl | 8.9 |

| 2c | 4-CH3 | 4-F | 12.5 |

Antimicrobial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to pyridinyl oxazoles, against various Gram-positive bacteria.[2]

| Compound | R | S. aureus (ATCC29213) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) |

| 21b | 4-Fluorophenyl | 2 | 1 | 4 |

| 21d | 3,4-Difluorophenyl | 1 | 0.5 | 2 |

| 21e | 4-(Trifluoromethyl)phenyl | 2 | 1 | 4 |

| 21f | 4-Nitrophenyl | 4 | 2 | 8 |

| Linezolid | (Standard) | 2 | 1 | 2 |

Structure-Activity Relationship (SAR) and Drug Design Logic

The data gathered from both computational and experimental studies allows for the formulation of Structure-Activity Relationships (SAR), which are crucial for guiding the design of more potent and selective drug candidates.

The following diagram illustrates the logical flow of a computational and experimental drug design cycle for pyridinyl oxazoles.

References

Methodological & Application

Application Notes and Protocols for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(pyridin-4-yl)-1,2-oxazol-5-amine as a versatile chemical intermediate in the synthesis of biologically active compounds, particularly in the field of kinase inhibitor discovery. Detailed experimental protocols for key transformations are provided to facilitate its use in research and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine ring, an isoxazole core, and a reactive primary amine, allows for diverse chemical modifications to generate libraries of compounds for biological screening. This intermediate is particularly useful for the synthesis of molecules targeting enzyme inhibition and receptor modulation, with demonstrated potential for developing anti-inflammatory, antimicrobial, and anticancer agents.[1] The primary amino group serves as a key handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.

Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

Targeting Mitotic and PI3K/mTOR Pathways

Libraries based on scaffolds containing the this compound motif have been screened against panels of kinases, leading to the identification of inhibitors for key cancer targets. For instance, related aminopyridine-based fragments have been identified as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are crucial for cell cycle progression and are attractive targets for cancer therapy.[2][3] Furthermore, derivatives of similar azaindazole scaffolds have demonstrated potent dual inhibitory activity against PI3Kα and mTOR, key components of the PI3K-Akt-mTOR signaling pathway, which is frequently hyperactivated in hematological malignancies like acute myeloid leukemia (AML).[4]

Signaling Pathway of Downstream Effectors of PI3K/mTOR

Caption: PI3K/mTOR signaling pathway.

Targeting Angiogenesis through VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several small molecule inhibitors targeting VEGFR-2 have been developed as anti-cancer drugs. Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones, which can be synthesized from precursors related to this compound, have been designed and evaluated as potent anti-angiogenic agents targeting VEGFR-2.[5][6] Docking studies have shown that these compounds can effectively bind to the ATP-binding site of VEGFR-2.[5]

Experimental Workflow for Kinase Inhibitor Discovery

Caption: Kinase inhibitor discovery workflow.

Experimental Protocols

The following protocols describe common chemical transformations of the primary amino group of this compound.

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Reagents and solvents should be of appropriate purity for the intended application.

-

Reactions should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine completion.

-

Purification of products should be performed using appropriate techniques, such as column chromatography, recrystallization, or preparative HPLC.

-

Characterization of products should be carried out using standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: N-Acylation

This protocol describes the general procedure for the acylation of the amino group to form amide derivatives.

Reaction Scheme:

R-COCl + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-CONH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2 eq.).

-

The reaction mixture is stirred at room temperature for 10-15 minutes.

-

The desired acyl chloride (1.1 eq.) is added dropwise to the mixture.

-

The reaction is stirred at room temperature for 2-12 hours until completion as monitored by TLC.

-

Upon completion, the reaction mixture is diluted with the solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 161.16 | 1 mmol | 1.0 |

| Acyl Chloride | Varies | 1.1 mmol | 1.1 |

| Triethylamine | 101.19 | 1.2 mmol | 1.2 |

| Product | Varies | - | - |

Protocol 2: N-Sulfonylation

This protocol outlines the synthesis of sulfonamide derivatives.

Reaction Scheme:

R-SO₂Cl + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-SO₂NH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

-

Dissolve this compound (1.0 eq.) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 161.16 | 1 mmol | 1.0 |

| Sulfonyl Chloride | Varies | 1.1 mmol | 1.1 |

| Pyridine | 79.10 | Solvent | - |

| Product | Varies | - | - |

Protocol 3: Urea Synthesis via Isocyanate Reaction

This protocol details the formation of urea derivatives through reaction with isocyanates.

Reaction Scheme:

R-N=C=O + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-NHCONH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile) is added the isocyanate (1.05 eq.).

-

The reaction mixture is stirred at room temperature for 1-6 hours.

-

The progress of the reaction is monitored by LC-MS.

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

-

If necessary, the product can be further purified by recrystallization.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 161.16 | 1 mmol | 1.0 |

| Isocyanate | Varies | 1.05 mmol | 1.05 |

| Product | Varies | - | - |

Protocol 4: Thiourea Synthesis via Isothiocyanate Reaction

This protocol describes the synthesis of thiourea derivatives.

Reaction Scheme:

R-N=C=S + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-NHCSNH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)

Procedure:

-

A solution of this compound (1.0 eq.) and the corresponding isothiocyanate (1.0 eq.) in ethanol is heated at reflux for 3-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the pure thiourea derivative.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 161.16 | 1 mmol | 1.0 |

| Isothiocyanate | Varies | 1.0 mmol | 1.0 |

| Product | Varies | - | - |

Protocol 5: Pyrimidine Synthesis via Cyclocondensation

This protocol outlines the synthesis of fused pyrimidine systems, which are common scaffolds in kinase inhibitors, through cyclocondensation with a 1,3-dicarbonyl compound.

Reaction Scheme:

R¹COCH₂COR² + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → Fused Pyrimidine

Procedure:

-

A mixture of this compound (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is heated at reflux.

-

A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.

-

The reaction is monitored by TLC for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation.

-

The solid product is collected by filtration and purified by recrystallization or column chromatography.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 161.16 | 1 mmol | 1.0 |

| 1,3-Dicarbonyl Compound | Varies | 1.1 mmol | 1.1 |

| Product | Varies | - | - |

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The straightforward reactivity of its primary amino group allows for the facile introduction of various functionalities, enabling extensive SAR exploration. The provided protocols serve as a practical guide for researchers to utilize this building block in their drug discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

Application Notes and Protocols: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-yl)-1,2-oxazol-5-amine (CAS No. 19790-96-6) is a heterocyclic compound incorporating both a pyridine and an isoxazole moiety.[1] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the isoxazole ring is a versatile five-membered heterocycle known for its diverse pharmacological activities.[2][3] This document provides an overview of the potential applications of this compound in medicinal chemistry, based on data from structurally related compounds, and offers generalized protocols for its synthesis and biological evaluation.

Disclaimer: Detailed experimental data and specific biological activity for this compound are limited in publicly available literature. The following information is largely based on studies of analogous structures and should be used as a guide for research and development.

Potential Therapeutic Applications

The combination of pyridine and isoxazole rings in a single molecule suggests potential for a range of therapeutic applications. Derivatives of this scaffold have been explored for their anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of compounds containing pyridine and isoxazole rings. These compounds often function by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have been identified as potent inhibitors of PI3Kδ, a key enzyme in a critical cell survival pathway.[4]

Quantitative Data for Anticancer Activity of Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole functionalized pyrazolo[3,4-b]pyridines | HeLa (Cervical) | 11.3 - 15.2 | [2] |

| COLO 205 (Colon) | 12.1 - 16.8 | [2] | |

| HepG2 (Liver) | 13.5 - 18.4 | [2] | |

| MCF-7 (Breast) | 14.2 - 19.1 | [2] | |

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives | BT-474 (Breast) | 1.311 - 1.565 | [4] |

| 1,2-isoxazole-imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast) | 0.01 - 23.7 | [5] |

| A549 (Lung) | 0.01 - 23.7 | [5] | |

| Colon-205 (Colon) | 0.01 - 23.7 | [5] | |

| A2780 (Ovarian) | 0.01 - 23.7 | [5] |

Antibacterial Activity

The pyridine and isoxazole moieties are also found in compounds with significant antibacterial properties. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong activity against various Gram-positive bacteria.[6]

Quantitative Data for Antibacterial Activity of Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus (ATCC25923) | 32 - 64 | [6] |

| S. pneumoniae (ATCC49619) | >64 | [6] | |

| E. faecalis (ATCC29212) | >64 | [6] | |

| B. subtilis (ATCC6633) | >64 | [6] | |

| S. xylosus (ATCC35924) | >64 | [6] |

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a β-ketonitrile with hydroxylamine.

Materials:

-

Ethyl isonicotinoylacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve ethyl isonicotinoylacetate (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water to the ethanolic solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (dissolved in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a method to determine the minimum concentration of a compound that inhibits bacterial growth.

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthetic Workflow

Caption: General synthesis of this compound.

Biological Screening Workflow

Caption: Workflow for biological screening of new compounds.

Representative Signaling Pathway

Caption: PI3K/Akt pathway, a target for anticancer drugs.

References

- 1. 3-(Pyridin-4-yl)isoxazol-5-amine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. preprints.org [preprints.org]